

Spectroscopic Characterization of 7-Bromo-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromo-2-methylquinoline

Cat. No.: B1280046

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **7-Bromo-2-methylquinoline**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for these analyses.

Chemical Structure and Properties

- Compound Name: **7-Bromo-2-methylquinoline**
- CAS Number: 4965-34-8[\[1\]](#)
- Molecular Formula: C₁₀H₈BrN[\[1\]](#)
- Molecular Weight: 222.08 g/mol [\[1\]](#)
- Appearance: Light yellow solid[\[2\]](#)

Spectroscopic Data

The following sections present the key spectroscopic data for **7-Bromo-2-methylquinoline**, organized for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **7-Bromo-2-methylquinoline**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.09	s	-	H-8
7.80	d	8.2	H-4
7.39	m	-	H-5 and H-6
7.12	d	8.2	H-3
2.61	s	-	CH_3 (at C-2)

Solvent: CDCl_3 ^[2]

Table 2: ^{13}C NMR Spectroscopic Data for **7-Bromo-2-methylquinoline**

Chemical Shift (δ , ppm)	Assignment
160.3	C-2
148.6	C-8a
136.2	C-4
131.2	C-8
129.4	C-5
128.9	C-6
125.3	C-4a
123.7	C-7
122.6	C-3
25.7	CH_3 (at C-2)
Solvent: CDCl_3 ^[2]	

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **7-Bromo-2-methylquinoline**

Wavenumber (cm^{-1})	Interpretation
1610	C=N stretching vibration
1494	Aromatic C=C stretching
1264	C-H in-plane bending
841	C-H out-of-plane bending (aromatic)
736	C-Br stretching vibration
Sample Preparation: Thin Film ^[2]	

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for **7-Bromo-2-methylquinoline**

m/z	Interpretation
221, 223	$[M]^+$, Molecular ion peaks (due to ^{79}Br and ^{81}Br isotopes)

The presence of two molecular ion peaks with an approximate 1:1 intensity ratio is characteristic of a compound containing one bromine atom.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

A general procedure for acquiring high-quality NMR spectra of quinoline derivatives is as follows:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **7-Bromo-2-methylquinoline** for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry 5 mm NMR tube.^[3]
 - For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
 - Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.^[3]
- Instrument Setup and Data Acquisition:

- The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.[3]
- The magnetic field is optimized by shimming to achieve sharp and symmetrical peaks.[3]
- For ^1H NMR, a standard single-pulse experiment is typically used. Key parameters such as spectral width, acquisition time, and relaxation delay are optimized.[3]
- For ^{13}C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A greater number of scans is generally required due to the lower natural abundance of the ^{13}C isotope.[3]

- Data Processing:
 - The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.[3]
 - The spectrum is then phased and the baseline is corrected.[3]
 - Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[3]

For solid samples, the thin film method is a common and effective preparation technique.[4]

- Sample Preparation:
 - Place approximately 50 mg of solid **7-Bromo-2-methylquinoline** into a small beaker or vial.[4]
 - Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[4]
 - Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4][5]
 - Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[4]
- Data Acquisition:

- Place the salt plate into the sample holder of the FT-IR spectrometer.[4]
- Acquire the infrared spectrum.
- If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the intensity is too high, clean the plate and use a more dilute solution.[4]
- Data Analysis:

- Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Electron Ionization (EI) is a widely used method for the mass spectrometric analysis of volatile and thermally stable organic compounds.

- Sample Introduction:

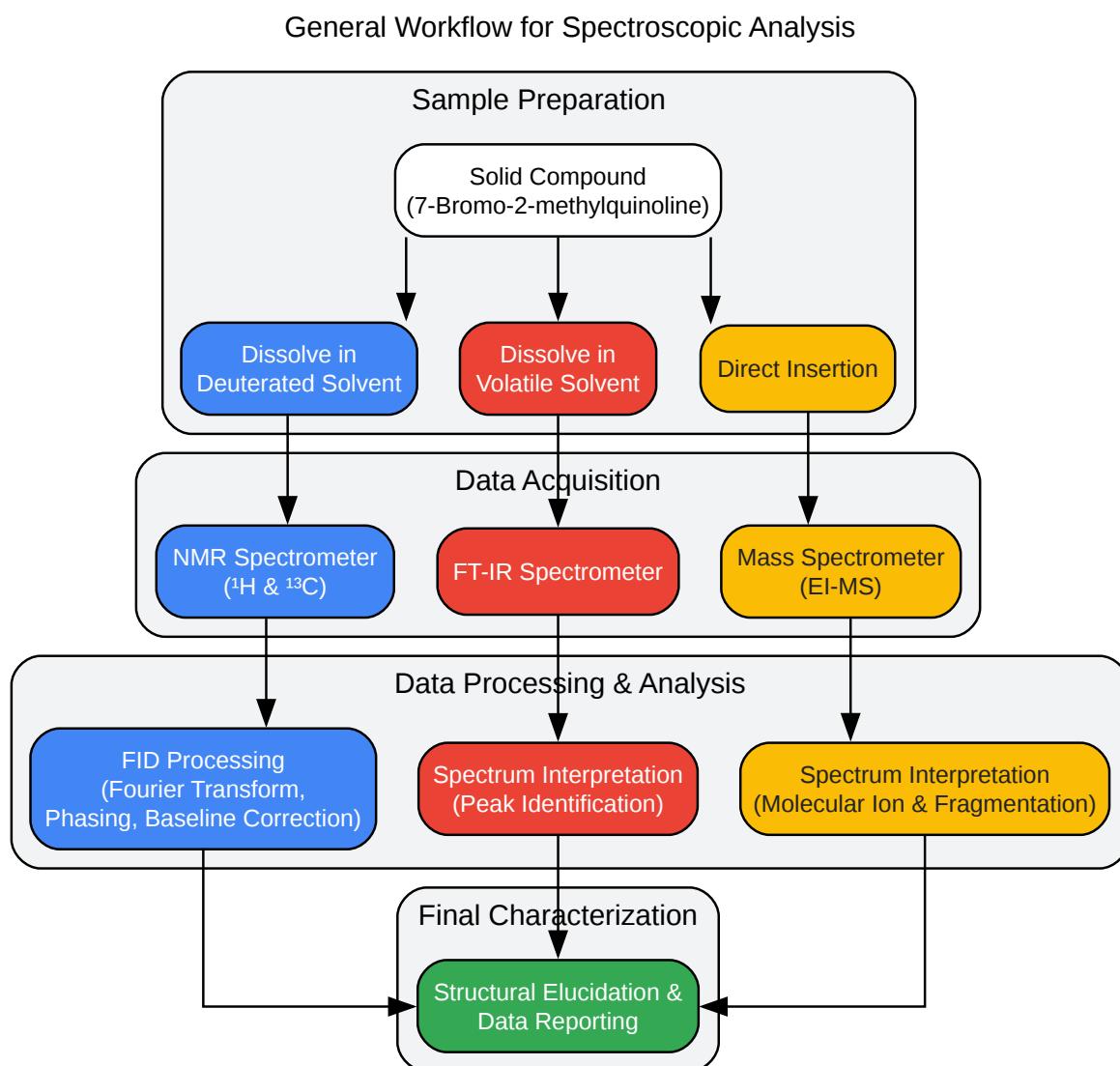
- A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe, which is heated to volatilize the sample.

- Ionization:

- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$).

- Fragmentation:

- The molecular ions are high-energy species and often undergo fragmentation, breaking into smaller, characteristic charged fragments.


- Mass Analysis and Detection:

- The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

- A detector records the abundance of each ion, generating a mass spectrum which is a plot of ion intensity versus m/z.[6]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **7-Bromo-2-methylquinoline**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **7-Bromo-2-methylquinoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 7-BROMO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. webassign.net [webassign.net]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 7-Bromo-2-methylquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280046#spectroscopic-data-for-7-bromo-2-methylquinoline-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com